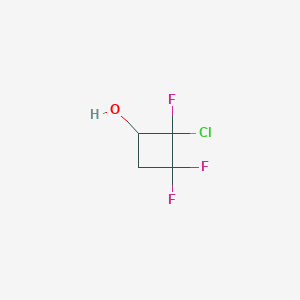

2-Chloro-2,3,3-trifluorocyclobutanol

描述

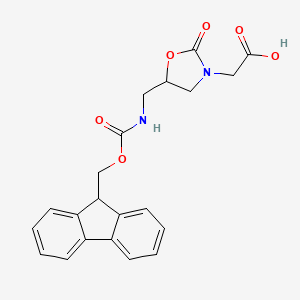

2-Chloro-2,3,3-trifluorocyclobutanol is a chemical compound with the molecular formula C4H4ClF3O . It has an average mass of 160.522 Da and a monoisotopic mass of 159.990280 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom . The exact structure can be determined using advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C4H4ClF3O), average mass (160.522 Da), and monoisotopic mass (159.990280 Da) . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods .未来方向

作用机制

Target of Action

Similar compounds have been known to act as fire extinguishing agents .

Mode of Action

These compounds can decompose into radicals, such as HCl, ˙CF3, and ˙CF2, which can consume ˙OH and ˙H radicals for fire suppression .

Result of Action

Related compounds have been shown to have fire-extinguishing properties .

属性

IUPAC Name |

2-chloro-2,3,3-trifluorocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-4(8)2(9)1-3(4,6)7/h2,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKIJMUFJSCSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023268 | |

| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126988-79-2 | |

| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295100.png)

![2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6295101.png)

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide](/img/structure/B6295113.png)

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295119.png)

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride](/img/structure/B6295124.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B6295156.png)

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)](/img/structure/B6295159.png)